molecular formula C14H15NO B11727692 1-(7-Methoxy-1-naphthyl)cyclopropanamine

1-(7-Methoxy-1-naphthyl)cyclopropanamine

Katalognummer: B11727692
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: WBYORRFBRHDSMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Methoxy-1-naphthyl)cyclopropanamine is an organic compound with the molecular formula C14H15NO. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a cyclopropanamine group at the 1st position of the naphthalene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanamine typically involves the following steps:

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7-Methoxy-1-naphthyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(7-Methoxy-1-naphthyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The exact mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopropanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the precise molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(7-Methoxy-1-naphthyl)cyclopropanamine is unique due to its specific structural features, such as the cyclopropanamine group, which imparts distinct chemical and biological properties compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

1-(7-methoxynaphthalen-1-yl)cyclopropan-1-amine

InChI

InChI=1S/C14H15NO/c1-16-11-6-5-10-3-2-4-13(12(10)9-11)14(15)7-8-14/h2-6,9H,7-8,15H2,1H3

InChI-Schlüssel

WBYORRFBRHDSMS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=CC=C2C3(CC3)N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.